molecular formula C19H26N4OS B7574422 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone

1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone

Cat. No. B7574422
M. Wt: 358.5 g/mol
InChI Key: USSOBMYURVTFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has been shown to selectively inhibit the activity of certain enzymes involved in the growth and survival of cancer cells and immune cells.

Mechanism of Action

1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone exerts its antitumor and immunomodulatory effects by selectively inhibiting the activity of BTK and ITK. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cell malignancies. ITK is a key enzyme in the T-cell receptor signaling pathway, which is critical for the activation and proliferation of T-cells. By inhibiting the activity of these enzymes, this compound blocks the downstream signaling pathways that promote the growth and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits the proliferation and survival of cancer cells and immune cells, induces apoptosis (programmed cell death) in cancer cells, and inhibits the production of inflammatory cytokines. In vivo studies have shown that this compound reduces tumor growth and metastasis, prolongs survival, and modulates immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone in lab experiments is its selectivity for BTK and ITK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life. However, one of the limitations of using this compound in lab experiments is its potential toxicity, particularly in the hematopoietic system. This compound has been shown to cause dose-dependent reductions in the number of B-cells, T-cells, and natural killer cells in preclinical studies.

Future Directions

There are several future directions for the development and application of 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone. One potential direction is the combination of this compound with other therapeutic agents, such as chemotherapy, radiation therapy, or immune checkpoint inhibitors, to enhance its antitumor activity. Another potential direction is the investigation of this compound in other types of cancer and autoimmune diseases, such as multiple myeloma, chronic lymphocytic leukemia, and psoriasis. Finally, the development of this compound analogs with improved selectivity, potency, and safety profiles is also an important future direction.

Synthesis Methods

The synthesis of 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone involves several steps, including the preparation of the key intermediate, 1-(4-bromophenyl)-4-oxopiperidine-3-carboxylic acid, and the coupling of this intermediate with thieno[2,3-d]pyrimidine-4-amine and azepane-1,4-diamine. The final product is obtained through a series of purification and isolation steps. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound selectively inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), two enzymes that play a critical role in the survival and proliferation of cancer cells and immune cells. In vivo studies have demonstrated that this compound has potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has also been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-[2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-14(24)23-9-4-2-3-5-17(23)15-6-10-22(11-7-15)18-16-8-12-25-19(16)21-13-20-18/h8,12-13,15,17H,2-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSOBMYURVTFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC1C2CCN(CC2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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